Imidazolidine-2,4-diones, also known as hydantoins, are a class of heterocyclic organic compounds characterized by a 5-membered ring containing two nitrogen atoms and two carbonyl groups. These compounds are found in various natural products and exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. [, , , ]
3-Cyclohexyl-5-phenylimidazolidine-2,4-dione is a member of the imidazolidine-2,4-dione family, which includes various derivatives known for their diverse biological activities. This compound features a cyclohexyl group and a phenyl group attached to the imidazolidine core, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. Its derivatives have been studied for their pharmacological properties, particularly in the context of anticancer and antimicrobial activities.
3-Cyclohexyl-5-phenylimidazolidine-2,4-dione belongs to the class of imidazolidines, specifically categorized under diones due to its two carbonyl groups. This classification is significant as it influences the compound's reactivity and biological interactions.
The synthesis of 3-cyclohexyl-5-phenylimidazolidine-2,4-dione can be performed using several methodologies, including:
For instance, one method involves reacting phenylglyoxal with cyclohexylurea in a solvent like chloroform under controlled temperature conditions. The reaction can be monitored using techniques such as Nuclear Magnetic Resonance spectroscopy to confirm product formation and purity.
The molecular structure of 3-cyclohexyl-5-phenylimidazolidine-2,4-dione consists of a five-membered ring containing two carbonyl groups at positions 2 and 4, with substituents at positions 3 and 5. The structure can be represented as follows:
Key structural data includes:
3-Cyclohexyl-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions typical of imidazolidines:
For example, when treated with nucleophiles such as amines or alcohols under acidic or basic conditions, the compound can yield substituted derivatives that may exhibit enhanced biological activity.
The mechanism of action for compounds like 3-cyclohexyl-5-phenylimidazolidine-2,4-dione often involves interaction with biological targets such as enzymes or receptors.
In vitro studies have shown that derivatives exhibit varying degrees of potency against different cancer cell lines, indicating a structure-activity relationship that can be exploited for drug development.
The physical properties of 3-cyclohexyl-5-phenylimidazolidine-2,4-dione include:
Chemical properties include:
Relevant data from spectroscopic analyses (NMR, IR) provide insights into its functional groups and structural integrity.
3-Cyclohexyl-5-phenylimidazolidine-2,4-dione has potential applications in various fields:
Research continues into optimizing its synthesis and evaluating its efficacy in clinical settings, highlighting its importance as a candidate for drug development in oncology and infectious disease treatment.
One-pot amidoalkylation represents an efficient methodology for constructing the imidazolidine-2,4-dione (hydantoin) core of 3-cyclohexyl-5-phenylimidazolidine-2,4-dione (Molecular Formula: C₁₅H₁₈N₂O₂). This approach typically involves the condensation of an aldehyde (cyclohexanecarbaldehyde), an amine source (ammonium carbonate), and a carbonyl component (phenylglyoxylic acid or its equivalent) under acidic conditions [6]. The reaction proceeds via initial formation of an α-amino amide intermediate, followed by intramolecular cyclodehydration. Key advantages include:
Characterization of the synthesized compound confirms the structure through:
Table 1: Spectral Characterization Data for 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione
Technique | Key Features |
---|---|
IR (cm⁻¹) | 3317-3154 (N-H stretch), 1773-1711 (C=O stretches), 1530-1517 (C=C aromatic) |
¹H-NMR (δ ppm) | 5.58 (s, 1H, H-5), 7.54-7.30 (m, 5H, Ph-H), 3.30-3.10 (m, 1H, cyclohexyl), 1.0-2.0 (m, 10H, cyclohexyl), 10.20 (s, 1H, N-H) |
13C-NMR (δ ppm) | 176.2 (C4=O), 157.8 (C2=O), 140.1 (ipso-Ph), 129.2-126.8 (Ph), 58.3 (C-5), 52.1 (cyclohexyl CH), 29.8-25.6 (cyclohexyl CH₂) |
MS (m/z) | 258.1 [M⁺], 240 [M-H₂O]⁺, 183 [M-C₆H₅]⁺, 130 [C₈H₁₂N]⁺ |
Lewis acid catalysis significantly enhances the efficiency and regioselectivity of hydantoin formation. Zinc chloride (ZnCl₂) and tin(IV) chloride (SnCl₄) effectively promote the cyclocondensation between phenylglycine derivatives and cyclohexyl isocyanate under mild conditions (40-60°C) [6]. The mechanism involves:
Optimized conditions:
This method demonstrates exceptional functional group tolerance, particularly preserving acid-labile substituents that would be compromised under traditional strong acid-mediated hydantoin syntheses. The regioselectivity is consistently maintained with exclusive formation of the 5-phenyl-3-cyclohexyl regioisomer due to steric preference in the ring-closing step.
The synthesis of hydantoin-containing compounds employs both solution-phase and solid-phase strategies, each with distinct advantages for specific applications:
Solution-phase synthesis (predominantly used for 3-cyclohexyl-5-phenylimidazolidine-2,4-dione):
Solid-phase peptide synthesis (SPPS) adaptation:
Table 2: Performance Comparison of Synthesis Methods for Hydantoin Derivatives
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Yield Range | 65-75% | 50-65% (after cleavage) |
Purity (Crude) | 70-85% | 60-75% |
Reaction Scale | Millimolar to molar | Micromolar to millimolar |
Automation Potential | Low | High |
Purification Complexity | High (chromatography) | Low (filtration/washing) |
Suitable Applications | Bulk production, crystalline derivatives | Library synthesis, peptide-hydantoin hybrids |
A case study involving urukthapelstatin A synthesis demonstrated 46% yield via solid-phase linear peptide assembly followed by solution-phase cyclization/heterocyclization, significantly outperforming the pure solution-phase approach (<15% yield) for this heterocycle-rich structure [4]. This hybrid approach leverages the strengths of both methodologies.
The hydantoin core serves as a versatile platform for structural diversification through targeted modifications:
N-3 alkylation:
C-5 halogenation:
Piperazine conjugation:
Table 3: Functionalized Derivatives of 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione
Modification Type | Reaction Conditions | Key Products | Applications |
---|---|---|---|
N-1 alkylation | NaH/DMF, alkyl halides, 0°C→RT | 1-Benzyl-3-cyclohexyl-5-phenylimidazolidine-2,4-dione | Anticancer screening |
N-3 acylation | Pyridine, acyl chlorides, 60°C | 3-Acetyl-5-phenylimidazolidine-2,4-dione | Prodrug development |
C-5 arylation | Pd(PPh₃)₄, arylboronic acids, DME/H₂O | 5-(4-Biphenyl)-3-cyclohexylimidazolidine-2,4-dione | Protein tyrosine phosphatase inhibitors |
Spiro-ring formation | NBS, light, then K₂CO₃/EtOH | 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione spiro-hydantoin | Antidiabetic agents [9] |
Benzodioxane integration:
These transformations demonstrate the synthetic versatility of the 3-cyclohexyl-5-phenylimidazolidine-2,4-dione scaffold in medicinal chemistry, enabling precise modulation of physicochemical properties and bioactivity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7